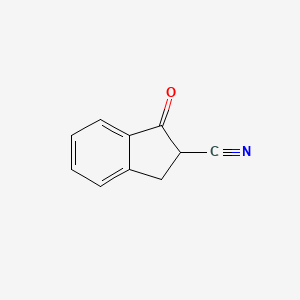

1-氧代茚满-2-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 1-oxoindan-2-carbonitrile derivatives and related compounds has been explored through various methods. One approach involves a one-pot, three-component condensation reaction of 2-carboxybenzaldehyde, primary amine, and TMSCN catalyzed by sulfamic acid under reflux temperature, which is described as simple and environmentally benign . Another method utilizes a Sc(OTf)3-catalyzed three-component Strecker/Lactamization cascade reaction involving methyl 2-formylbenzoate, TMSCN, and amines at room temperature, yielding good to excellent results for a broad scope of amine substrates . Additionally, one-pot condensations of formaldehyde with CH acids and enamines have been used to synthesize new 4-unsubstituted derivatives of 2-oxo(thioxo)-1,2-dihydropyridine-3-carbonitrile and related compounds .

Molecular Structure Analysis

The molecular structures of the synthesized compounds have been characterized using various spectroscopic techniques. FT-IR, (1)H NMR, (13)C NMR, and elemental analyses have been employed to characterize the structure of novel 2-oxo-1,4-disubstituted-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitriles . X-ray diffraction (XRD) has been used to determine the crystal structure of new 2-oxo-4-vinyl-2H-chromene-3-carbonitrile dyes and to revise the structure of the originally proposed 8-oxo-8H-acenaphtho[1,2-b]pyrrol-9-carbonitrile to 1-oxo-1H-phenalene-2,3-dicarbonitrile .

Chemical Reactions Analysis

The synthesized compounds have been involved in various chemical reactions. For instance, the novel tetrahydrobenzo[h]quinoline-3-carbonitriles have demonstrated sensitivity to the polarity of the microenvironment provided by different solvents, as shown by fluorescence polarity studies . The revised compound 1-oxo-1H-phenalene-2,3-dicarbonitrile has been subjected to new chemical transformations, which are presented in the study .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds have been investigated through spectroscopic and physicochemical parameters. UV-Vis and fluorescence spectroscopy measurements have shown that the tetrahydrobenzo[h]quinoline-3-carbonitriles are good absorbents and fluorescent . Parameters such as singlet absorption, extinction coefficient, Stokes shift, oscillator strength, and dipole moment have been explored to assess the analytical potential of these compounds . The optical properties and solvatochromism of the 2-oxo-4-vinyl-2H-chromene-3-carbonitrile dyes have been examined in solvents of various polarity, and their first hyperpolarizability was calculated using computational methods . Additionally, the crystal structure of the oxalic acid–pyridine-4-carbonitrile complex has been analyzed, revealing strong O—H⋯N hydrogen bonds and weak C—H⋯O interactions within the crystal .

科学研究应用

催化合成反应

1-氧代茚满-2-腈衍生物已通过催化反应合成。例如,一项研究描述了 Sc(OTf)3 催化的三组分级联反应,用于合成 N-取代的 3-氧代异吲哚啉-1-腈衍生物,展示了 1-氧代茚满-2-腈在促进复杂化学合成中的效用 (Tingting Chen, C. Cai, 2016).

抗癌活性

1-氧代茚满-2-腈衍生物的抗癌特性已得到评估。一项研究合成了 2-取代的 5-芳基磺酰基-1,3-恶唑-4-腈,并评估了它们的体外抗癌活性,突出了 1-氧代茚满-2-腈衍生物在开发新抗癌药物中的潜力 (M. Kachaeva, S. Pilyo, V. Zhirnov, V. Brovarets, 2018).

抗真菌特性

从 1-氧代茚满-2-腈开始,对 2-氨基-5-氧代-4-苯基-5,6,7,8-四氢喹啉-3-腈及其类似物的研究显示出有希望的抗真菌活性。这强调了该化合物在抗真菌剂开发中的相关性 (A. R. Gholap, Kiran S Toti, F. Shirazi, R. Kumari, M. Bhat, M. Deshpande, K. Srinivasan, 2007).

光电和电荷传输特性

已探索了氢喹啉衍生物的光电和电荷传输特性,包括与 1-氧代茚满-2-腈相关的特性,表明它们在电子和光电器件中的潜在用途。这项研究提供了对结构、电子和光学特性的见解,展示了 1-氧代茚满-2-腈衍生物在材料科学中的多功能性 (A. Irfan, A. Al‐Sehemi, A. R. Chaudhry, S. Muhammad, R. Jin, 2020).

绿色化学应用

1-氧代茚满-2-腈衍生物已涉及专注于绿色化学的研究,例如与析氢的电化学氧化交叉偶联。这代表了一种可持续的成键方法,突出了这些化合物在环保化学过程中的作用 (Shan Tang, Yichang Liu, A. Lei, 2018).

安全和危害

Specific safety and hazard information for 1-Oxoindan-2-carbonitrile is not found in the search results. However, safety data sheets for related compounds suggest that they may be harmful if swallowed, in contact with skin, or if inhaled789.

未来方向

While specific future directions for 1-Oxoindan-2-carbonitrile are not mentioned, research on related compounds such as 2-cyanoindoles has gained considerable attention due to their importance in biological sciences2. These compounds are effective precursors for the synthesis of various indole-fused polycycles, substituted 2-cyanoindoles, and indole heterocycle substitution2.

Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature and safety data sheets.

属性

IUPAC Name |

3-oxo-1,2-dihydroindene-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c11-6-8-5-7-3-1-2-4-9(7)10(8)12/h1-4,8H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUKLRRTYUZRVBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)C2=CC=CC=C21)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-oxo-2,3-dihydro-1H-indene-2-carbonitrile | |

CAS RN |

28873-87-2 |

Source

|

| Record name | 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

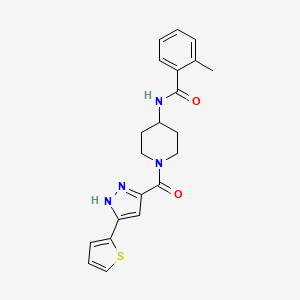

![N-[3-[3-(1,3-benzodioxol-5-yl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2529285.png)

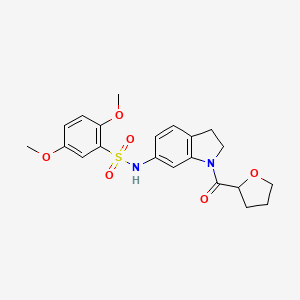

![1-[4-(2-Chloropyridine-4-carbonyl)piperazin-1-yl]-2-methoxyethan-1-one](/img/structure/B2529289.png)

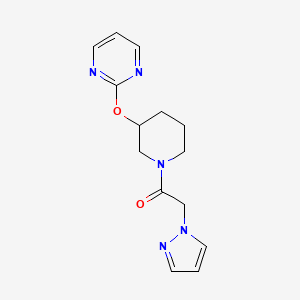

![2-{4-[2-Methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoline-3-carbonitrile](/img/structure/B2529302.png)

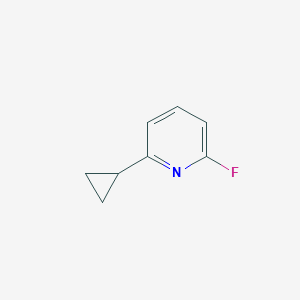

![2-[(3-Methoxy-1-methylpyrazol-4-yl)amino]acetic acid](/img/structure/B2529305.png)